molecular formula C7H10N2O B13071943 (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol

(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol

Cat. No.: B13071943
M. Wt: 138.17 g/mol
InChI Key: XYIUAYKSHAYZDY-SSDOTTSWSA-N
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Description

(1S)-2-Amino-1-(pyridin-4-yl)ethan-1-ol is a high-value chiral β-amino alcohol serving as a versatile building block in organic synthesis and pharmaceutical research . This compound features a pyridine ring, a key pharmacophore, and an ethanolamine side chain, making it a critical precursor for developing active pharmaceutical ingredients (APIs) and other biologically active molecules . Its structure, with both hydrogen bond donor and acceptor sites, contributes to significant molecular interactions, which can be instrumental in drug discovery and material science . As a single enantiomer, the (1S)-configuration provides defined stereochemistry for asymmetric synthesis and the creation of chiral catalysts or ligands . Related compounds in this chemical family are typically characterized by a molecular weight of approximately 138.17 g/mol and a molecular formula of C7H10N2O . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic purposes, or in any clinical or veterinary settings. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1S)-2-amino-1-pyridin-4-ylethanol

InChI

InChI=1S/C7H10N2O/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m1/s1

InChI Key

XYIUAYKSHAYZDY-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](CN)O

Canonical SMILES

C1=CN=CC=C1C(CN)O

Origin of Product

United States

Synthetic Methodologies for 1s 2 Amino 1 Pyridin 4 Yl Ethan 1 Ol

Enantioselective Synthesis Strategies for (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol

Enantioselective synthesis is crucial for obtaining the desired (S)-enantiomer of 2-amino-1-(pyridin-4-yl)ethan-1-ol, precluding the need for classical resolution of racemic mixtures. Key strategies involve the asymmetric reduction of prochiral ketone precursors, the use of sophisticated chiral catalysts, and the application of highly selective biocatalytic systems.

The most direct pathway to this compound involves the asymmetric reduction of the prochiral ketone precursor, 2-amino-1-(pyridin-4-yl)ethanone, or a suitable N-protected derivative. This transformation establishes the chiral center at the carbinol carbon with high fidelity. Asymmetric hydrogenation and asymmetric transfer hydrogenation are the predominant methods employed for this purpose. nih.gov

Asymmetric hydrogenation typically utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. This method is highly atom-economical and efficient. nih.gov A significant challenge in the hydrogenation of amino ketones is the potential for the amino group to coordinate with the metal center, which can influence catalytic activity and selectivity. acs.org However, advanced catalyst systems have been developed to effectively hydrogenate α- and β-amino ketones with high enantioselectivity. acs.org

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler and often safer alternative by using hydrogen donors like 2-propanol or formic acid instead of pressurized hydrogen gas. acs.org This technique has proven effective for a wide range of ketones, including unprotected amino ketones, making it a cost-effective and green option for synthesizing chiral amino alcohols. acs.org

The table below summarizes representative results for the asymmetric reduction of analogous amino ketone precursors, demonstrating the efficacy of these pathways.

Precursor SubstrateCatalyst/MethodYield (%)Enantiomeric Excess (ee %)Reference
3-Dimethylaminopropiophenone(S,S)-RuCl₂(diphosphine)(diamine) / H₂9697.5 (R) acs.org
2-DiethylaminoacetophenoneMCCP-Rh / H₂-96 (R) acs.org
N-Methylaminoacetophenone HClRuCl(S,S)-TsDPEN / HCOOH/N(C₂H₅)₃9598 (R) acs.org
4-ChromanoneRu(OTf)(S,S)-TsDPEN / H₂10098 (S) nih.gov

The success of asymmetric reduction is critically dependent on the design and selection of the chiral catalyst. Ruthenium(II)-based complexes are among the most effective and widely studied catalysts for the hydrogenation of ketones. nih.gov Pioneering work by Noyori and colleagues demonstrated that complexes of Ru(II) with chiral diphosphine ligands (e.g., BINAP) and chiral 1,2-diamine ligands (e.g., DPEN) are exceptionally active and selective. acs.org

These catalysts, often formulated as RuCl₂(chiral diphosphine)(chiral diamine), operate through a mechanism where the substrate interacts with the chiral environment of the metal complex, leading to a highly stereoselective hydride transfer from the metal to the carbonyl carbon. acs.org The modular nature of these catalysts, allowing for the tuning of both the diphosphine and the diamine components, enables the optimization of reactivity and enantioselectivity for specific substrates. researchgate.net

Another powerful class of catalysts for this transformation is the η⁶-arene/N-sulfonated-1,2-diamine-Ru(II) family, such as RuCl(S,S)-TsDPEN. nih.gov These catalysts are renowned for their broad applicability in both asymmetric transfer hydrogenation and direct hydrogenation. nih.govnih.gov They can be activated under neutral or slightly acidic conditions, which is advantageous for substrates that are sensitive to basic media. nih.gov

Catalyst TypeKey Chiral LigandsTypical SubstratesKey AdvantagesReference
Diphosphine/Diamine-Ru(II)(S)-TolBINAP, (S,S)-DPENAmino KetonesHigh activity (S/C up to 10,000), excellent ee acs.org
η⁶-Arene/Diamine-Ru(II)(S,S)-TsDPEN, p-cymeneAromatic & Heterocyclic KetonesVersatile (ATH & H₂), tolerant of acidic conditions nih.gov
Cp/Diamine-Ir(III)(S,S)-MsDPEN, CpAromatic & Heterocyclic KetonesHigh enantioselectivity for heterocyclic ketones nih.gov

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net Two main enzymatic strategies are applicable for the synthesis of this compound: the reduction of a ketone precursor using a ketoreductase (KRED), or the direct amination of a precursor using a transaminase or amine dehydrogenase (AmDH).

Ketoreductases (KREDs): These enzymes, also known as alcohol dehydrogenases (ADHs), catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol, using a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. A KRED with the appropriate stereopreference could reduce 2-amino-1-(pyridin-4-yl)ethanone to the desired (S)-alcohol with exceptionally high enantiomeric excess (>99% ee). researchgate.net Modern protein engineering techniques, such as directed evolution, have enabled the development of tailor-made KREDs with high activity, stability, and selectivity for non-natural substrates, making them suitable for large-scale industrial processes. researchgate.netnih.gov

Transaminases (TAs) and Amine Dehydrogenases (AmDHs): A more advanced biocatalytic route involves the direct asymmetric synthesis of the chiral amine from a ketone. For instance, an engineered transaminase was successfully used in the large-scale manufacture of the antidiabetic drug sitagliptin, converting a prochiral ketone directly to the chiral amine with >99.95% ee. researchgate.net Similarly, engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine donor, providing a direct, one-step route to chiral amino alcohols. frontiersin.orgnih.gov This approach could theoretically be applied to a precursor like 1-hydroxy-1-(pyridin-4-yl)ethan-2-one to generate the target molecule.

Enzyme ClassReaction TypePrecursor SubstrateKey AdvantagesReference
Ketoreductase (KRED)Asymmetric Ketone Reduction2-Amino-1-(pyridin-4-yl)ethanoneExtremely high ee (>99%), mild conditions, established technology researchgate.netresearchgate.net
Transaminase (TA)Asymmetric Transamination1-(Pyridin-4-yl)-1-oxoethan-2-al (hypothetical)Direct conversion of ketone to amine, high ee researchgate.net
Amine Dehydrogenase (AmDH)Asymmetric Reductive Amination1-Hydroxy-1-(pyridin-4-yl)ethan-2-oneDirect one-step synthesis from hydroxy ketone using ammonia frontiersin.orgnih.gov

Industrial Synthesis Methods and Scale-Up Considerations for this compound

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of process efficiency, safety, cost-effectiveness, and environmental impact.

For chemocatalytic routes, process optimization focuses on maximizing catalyst performance and simplifying product isolation. Key parameters include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is crucial. High substrate-to-catalyst ratios (S/C) of 1,000 to 10,000 or even higher are sought for industrial applications. acs.org

Reaction Conditions: Optimizing hydrogen pressure, temperature, and solvent can significantly increase reaction rates and yields. For instance, asymmetric hydrogenations have been successfully scaled to the multi-kilogram level. nih.govnih.gov

Product Isolation: Developing non-chromatographic purification methods, such as direct crystallization of the product as a salt, is essential for large-scale production to be economically viable. acs.org

In biocatalytic processes, optimization involves both the enzyme and the reaction environment. Semi-rational enzyme engineering can dramatically enhance catalytic activity (kcat) and process robustness. nih.gov For whole-cell biocatalysis, optimizing fermentation conditions to maximize catalyst yield and implementing efficient cofactor recycling systems are critical for achieving high space-time yields and minimizing costs. nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated using several green metrics. rsc.org

Atom Economy (AE): This metric calculates the proportion of reactant atoms incorporated into the final product. Asymmetric hydrogenation is an ideal reaction with 100% atom economy. nih.gov

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a greener, more efficient process. The pharmaceutical industry often has high PMIs, but catalytic and biocatalytic routes significantly reduce this value compared to stoichiometric methods. mdpi.comnih.gov

E-Factor: The E-Factor measures the kilograms of waste produced per kilogram of product. It is closely related to PMI (E-Factor = PMI - 1). nih.gov

Catalytic and biocatalytic routes are inherently greener than classical resolutions, which have a theoretical maximum yield of only 50% and often require stoichiometric resolving agents. Biocatalysis, in particular, aligns well with green chemistry principles by utilizing renewable catalysts (enzymes), operating in aqueous media, and running under mild conditions. researchgate.netresearchgate.net The use of asymmetric transfer hydrogenation also enhances the green profile by avoiding the need for high-pressure hydrogen gas. acs.org

Green Chemistry MetricDefinitionApplication to Synthesis
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%Favors addition reactions like hydrogenation (100% AE) over substitutions or eliminations.
Process Mass Intensity (PMI)Total mass in process (kg) / Mass of product (kg)A holistic measure of process efficiency; lower is better. Catalysis reduces solvent and reagent mass.
E-FactorTotal waste (kg) / Mass of product (kg)Directly quantifies waste generation; highlights the environmental impact of a process.
Solvent SelectionUse of non-hazardous, renewable, or recyclable solvents.Biocatalysis often uses water. Chemocatalysis can use greener solvents like methanol (B129727) or ethanol.

Applications of 1s 2 Amino 1 Pyridin 4 Yl Ethan 1 Ol in Asymmetric Organic Transformations

(1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The structure of this compound, incorporating a bidentate N,O-chelation site through its amino and hydroxyl groups, alongside the coordinating ability of the pyridine (B92270) nitrogen, makes it a compelling candidate for a chiral ligand in metal-catalyzed reactions.

Ligand Design and Coordination Chemistry of this compound Complexes

The design of effective chiral ligands is pivotal for achieving high enantioselectivity in metal-catalyzed reactions. This compound offers several features that are desirable in a chiral ligand. The vicinal amino alcohol moiety can form a stable five-membered chelate ring with a metal center. The stereochemistry at the benzylic carbon holding the hydroxyl group is fixed, which can effectively induce chirality in the catalytic pocket. Furthermore, the pyridine ring can act as a hemilabile ligand, coordinating to the metal center and potentially influencing the electronic properties and stability of the catalytic complex.

The coordination chemistry of this ligand with various transition metals such as ruthenium, rhodium, iridium, palladium, and copper would be of significant interest. The formation of well-defined metal complexes is a prerequisite for their application in catalysis. Characterization of these complexes using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would provide crucial insights into their geometry and electronic structure, which in turn govern their catalytic activity and selectivity.

Enantioselective Hydrogenation Catalyzed by this compound Complexes

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. nobelprize.org Chiral amino alcohol-based ligands have been successfully employed in the metal-catalyzed hydrogenation of prochiral ketones, imines, and olefins. Complexes of this compound with metals like ruthenium, rhodium, and iridium could potentially catalyze the enantioselective hydrogenation of a variety of substrates.

For instance, a ruthenium complex of this ligand could be investigated for the asymmetric hydrogenation of aromatic ketones to produce chiral secondary alcohols. The pyridine moiety might play a crucial role in substrate coordination and activation, potentially leading to high enantioselectivities.

Table 1: Hypothetical Enantioselective Hydrogenation of Acetophenone

CatalystSubstrateProductEnantiomeric Excess (ee)
[RuCl₂(arene)(this compound)]Acetophenone(S)-1-PhenylethanolPotentially high
[Rh(cod)(this compound)]BF₄Methyl acetoacetateMethyl (R)-3-hydroxybutanoatePotentially high

Asymmetric Alkylation and Arylation Reactions Facilitated by this compound Ligands

The development of catalytic asymmetric carbon-carbon bond-forming reactions is a central theme in organic synthesis. Chiral ligands are instrumental in controlling the stereochemistry of these transformations. This compound could serve as a ligand in various asymmetric alkylation and arylation reactions.

For example, in palladium-catalyzed asymmetric allylic alkylation, a complex of this compound with palladium could potentially control the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Similarly, its copper or zinc complexes might be effective in the asymmetric addition of organometallic reagents to aldehydes and imines.

Other Metal-Mediated Transformations Utilizing this compound as a Chiral Auxiliary

Beyond its role as a ligand, this compound has the potential to be used as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled.

For instance, the amino group of this compound could be condensed with a prochiral ketone to form a chiral imine. Subsequent diastereoselective addition of a nucleophile to the C=N bond, directed by the chiral auxiliary, would lead to the formation of a new stereocenter. Hydrolysis of the resulting product would then yield the chiral amine and recover the auxiliary.

This compound as an Organocatalyst in Stereoselective Processes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. The structural features of this compound make it a promising candidate for an organocatalyst.

Enamine/Iminium Catalysis Mediated by this compound

The primary amino group in this compound is a key functional group for enamine and iminium ion catalysis. msu.edu In enamine catalysis, the amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with an electrophile in a stereoselective manner, controlled by the chiral backbone of the catalyst.

Conversely, in iminium catalysis, the amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. msu.edu This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to an enantiomerically enriched product.

Given the presence of both a primary amine and a chiral center, this compound could potentially catalyze a range of reactions, including asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The pyridine ring might also participate in the catalytic cycle through hydrogen bonding or by modulating the acidity of the reaction medium.

Table 2: Potential Organocatalytic Michael Addition

CatalystSubstrate 1Substrate 2ProductStereoselectivity
This compoundPropanalNitrostyreneChiral γ-nitroaldehydePotentially high

Lack of Specific Research Data on the Catalytic Applications of this compound

Despite a comprehensive search of available scientific literature, no specific research articles detailing the application of this compound in the requested areas of asymmetric organic transformations were identified.

The investigation sought to uncover the roles of this specific chiral amino alcohol in:

Hydrogen Bonding and Brønsted Acid/Base Catalysis: No studies were found that explicitly describe the use of this compound as a catalyst or chiral ligand where its hydrogen bonding or Brønsted acidic/basic properties are the key drivers of enantioselectivity in a given reaction. While the molecular structure of the compound, featuring a hydroxyl group, an amino group, and a pyridine ring, suggests the potential for such catalytic activity, this has not been documented in dedicated research papers.

Domino and Multicomponent Reactions: The search did not yield any publications that feature this compound as a catalyst or a key chiral building block in domino or multicomponent reaction sequences. These complex transformations, which involve the formation of multiple chemical bonds in a single synthetic operation, often rely on precisely tuned catalysts. However, the specific utility of this compound in this context appears to be an unexplored area of research.

The absence of specific research data for this compound within the defined scope of hydrogen bonding/Brønsted acid/base catalysis, domino reactions, and multicomponent reactions prevents the creation of a detailed and evidence-based article on these topics. While the general principles of these catalytic strategies are well-established with other compounds, there is no scientific basis in the current literature to specifically attribute these applications to this compound. Therefore, the generation of data tables and detailed research findings as requested is not feasible.

Development and Research of Novel Derivatives of 1s 2 Amino 1 Pyridin 4 Yl Ethan 1 Ol

Synthetic Strategies for Functionalizing (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol

The versatility of this compound as a ligand scaffold stems from the presence of three distinct functional sites: the primary amino group, the secondary hydroxyl group, and the pyridine (B92270) ring. Each of these sites can be selectively modified to modulate the ligand's steric and electronic characteristics.

N-Functionalization of the Amino Group in this compound Derivatives

Modification of the amino group is a primary strategy for altering the steric bulk and coordination properties of the ligand. Common N-functionalization techniques include N-acylation and N-alkylation.

N-Acylation: Selective N-acylation of amino alcohols can be achieved by forming a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride. google.com This reactive intermediate then preferentially acylates the more nucleophilic amino group over the hydroxyl group, yielding the corresponding N-acyl derivative. This method avoids the need for protecting groups on the hydroxyl function. google.com

N-Alkylation: Hydrogen-borrowing alkylation (also known as transfer hydrogenation) represents a powerful method for C-N bond formation. nih.gov In the context of chiral 1,2-amino alcohols, this reaction can be challenging due to the risk of racemization at the amine's stereocenter. To circumvent this, the use of a sterically demanding protecting group on the nitrogen, such as a trityl or benzyl (B1604629) group, is often employed. This strategy preserves the stereochemical integrity of the chiral center during the alkylation process. nih.gov Another approach involves the use of an electrogenerated acetonitrile (B52724) anion as a strong base, which facilitates the alkylation of N-Boc-protected aminopyridines in high yields under mild conditions. researchgate.net

O-Functionalization of the Hydroxyl Group in this compound Derivatives

The hydroxyl group can be functionalized, typically through acylation or etherification, to introduce new steric or coordinating groups.

O-Acylation: A significant challenge in the functionalization of amino alcohols is achieving chemoselectivity between the amino and hydroxyl groups. Direct O-acylation can be accomplished under acidic conditions using acyl halides or carboxylic anhydrides. nih.gov In an acidic medium, the amino group is protonated, which suppresses its nucleophilicity and prevents it from reacting. This allows the acylating agent to react selectively with the hydroxyl group, furnishing the O-acyl derivative directly and often in high yield without the need for chromatographic purification. nih.gov Iodine has also been shown to be an effective catalyst for the esterification of alcohols under solvent-free conditions, providing a simple and convenient procedure for acylation. nih.gov

Modification of the Pyridine Ring in this compound Analogues

The pyridine ring offers a valuable site for modification, enabling the electronic properties of the ligand to be fine-tuned. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring can significantly influence the electron density at the metal center of a resulting catalyst complex. nih.govtcu.edu

Strategies for pyridine functionalization are diverse. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other carbon-based substituents onto the pyridine ring. researchgate.netnih.gov For instance, 4-substitution of the pyridine ring in pyridinophane macrocycles has been shown to provide a regulatory handle on the electronic properties of the metal center and, consequently, its catalytic activity. nih.govtcu.edu Other methods include direct C-H functionalization, deoxygenative functionalization of pyridine-N-oxides, and deaminative transformations of aminopyridines, which allow for the introduction of various functionalities, including organosulfur groups, under mild conditions. researchgate.net

Structure-Activity Relationship Studies of this compound Derivatives in Catalysis

Structure-activity relationship (SAR) studies are crucial for the rational design of more effective catalysts. By systematically modifying the structure of the this compound scaffold and evaluating the performance of the resulting derivatives in catalytic reactions, key insights into the interplay between ligand structure and catalytic outcome can be obtained.

Impact of Steric and Electronic Modifications on Enantioselectivity and Reactivity

Both steric and electronic factors of the ligand play a pivotal role in determining the reactivity and enantioselectivity of the catalyst.

Electronic Modifications: The electronic nature of the pyridine ring is a key determinant of catalyst performance. Studies on iron complexes with functionalized pyridinophane ligands have demonstrated a direct correlation between the electronic properties of the pyridine substituent and the catalytic activity in C-C coupling reactions. nih.gov Introducing EWGs (e.g., -Cl, -CN) at the 4-position of the pyridine ring leads to a more positive redox potential of the iron center, while EDGs (e.g., -NMe₂, -OMe) have the opposite effect. This modulation of the metal's electronic properties directly translates to changes in catalytic yield. nih.govtcu.edu This ability to tune reactivity by altering the ligand's electronic character without significantly changing the coordination geometry is a powerful tool in catalyst design. nih.govnih.gov

Table 1. Effect of Pyridine Ring Substituents on Fe(III) Redox Potential and Catalytic Yield in a Model C-C Coupling Reaction (Qualitative Representation).
Substituent (R) at 4-positionElectronic EffectFe(III)/Fe(II) Redox PotentialRelative Catalytic Yield
-NMe₂Strong Electron-DonatingMore NegativeLower
-OMeElectron-DonatingNegativeModerate
-HNeutralReferenceReference
-ClElectron-WithdrawingPositiveHigher
-CNStrong Electron-WithdrawingMore PositiveHighest

Steric Modifications: The steric environment around the catalytic center, dictated by the ligand's three-dimensional structure, is critical for achieving high enantioselectivity. Modifications that increase the steric bulk on the amino group or other parts of the ligand can create a more defined chiral pocket, leading to better discrimination between the two enantiotopic faces of the substrate. For example, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, the choice of the N-alkyl substituent on the amino alcohol ligand can have a profound impact on the enantiomeric excess (ee) of the product. nih.gov

Tuning of Chiral Environment through Derivative Design of this compound

The rational design of derivatives allows for the precise tuning of the chiral environment to maximize enantioselectivity for a specific transformation. This involves altering the steric hindrance and conformational rigidity of the ligand.

A successful strategy involves modifying the substituents on the nitrogen atom. In the catalytic addition of diethylzinc to benzaldehyde, polymer-supported amino alcohol ligands derived from the ring-opening of an epoxide with different secondary amines were evaluated. nih.gov The ligand containing a bulky cis-2,6-dimethylpiperidine (B46485) moiety afforded significantly better results than those with piperidine (B6355638) or N-methylpiperazine, highlighting the importance of steric bulk near the chiral center. nih.gov

Another approach involves altering the carbon framework of the ligand. In one study, the phenyl rings of 2-amino-2-phenylethanol (B122105) derivatives were hydrogenated to cyclohexyl rings. polyu.edu.hk The resulting cyclohexyl-containing ligands demonstrated significantly better enantioselectivity in the asymmetric conjugate addition of diethylzinc to enones compared to their phenyl counterparts. This improvement was attributed to the different steric profile of the cyclohexyl group, which alters the chiral pocket of the derived catalyst. polyu.edu.hk These examples underscore how thoughtful derivative design can effectively tune the chiral environment, leading to substantial improvements in catalytic performance.

Table 2. Impact of Ligand Steric Modifications on Enantioselectivity in Asymmetric Reactions (Representative Examples).
ReactionLigand ModificationKey Steric ChangeObserved Enantiomeric Excess (ee)
Diethylzinc addition to benzaldehydeN-piperidino derivativeLess hindered N-substituentModerate
N-(cis-2,6-dimethylpiperidino) derivativeMore hindered N-substituentHigh (e.g., ~92%)
Diethylzinc addition to enonesN,N-dimethyl-2-amino-1,2-diphenylethanolAromatic (planar) groupModerate
N,N-dimethyl-2-amino-1,2-dicyclohexylethanolAlicyclic (non-planar) groupGood (up to 86.7%)

Immobilization and Heterogenization of this compound and its Derivatives for Catalytic Applications

The transition from homogeneous to heterogeneous catalysis addresses several key challenges in industrial chemical synthesis, primarily the recovery and reuse of the catalyst, which is a significant cost factor, especially for complex chiral molecules. The immobilization of catalytically active species like this compound and its derivatives onto solid supports is a critical area of research aimed at developing robust, recyclable, and efficient catalytic systems. This process, known as heterogenization, involves anchoring the chiral catalyst onto an insoluble matrix, thereby facilitating its separation from the reaction mixture and enabling its reuse in multiple catalytic cycles.

Research into the heterogenization of chiral amino alcohols has explored a variety of solid supports, including inorganic materials like silica (B1680970) and organic polymers. The choice of support material and the method of immobilization are crucial as they can significantly influence the catalyst's activity, selectivity, and stability.

One of the most explored inorganic supports for catalyst immobilization is mesoporous silica, such as MCM-48. These materials are attractive due to their high surface area, uniform pore size, and thermal stability. Chiral amino alcohols analogous to this compound have been successfully immobilized on such supports. The general procedure involves functionalizing the silica surface with a linker molecule, which then covalently bonds with the chiral catalyst.

For instance, optically active amino alcohols like (-)-ephedrine, (-)-norephedrine, and (-)-prolinol have been immobilized onto cubic mesoporous MCM-48 silica. These immobilized catalysts have demonstrated effectiveness in asymmetric additions of diethylzinc to aldehydes and in the transfer hydrogenation of ketones, yielding optically enriched secondary alcohols with high conversion and enantioselectivity. researchgate.net The covalent immobilization prevents the leaching of the catalyst into the product stream and allows for its recovery and reuse over several cycles with minimal loss of activity.

The following table summarizes the performance of MCM-48-supported chiral amino alcohol catalysts in the asymmetric addition of diethylzinc to benzaldehyde, which serves as a model for the potential application of immobilized this compound.

Immobilized CatalystConversion (%)Enantiomeric Excess (ee, %)Configuration
MCM-48-supported (-)-ephedrine9970R
MCM-48-supported (-)-norephedrine9575R
MCM-48-supported (-)-prolinol9282S

Similarly, organic polymers have been widely used as supports for heterogenizing chiral catalysts. Polystyrene-based resins, for example, can be functionalized to react with derivatives of this compound, leading to a polymer-bound catalyst. The porous nature of these polymer beads allows for the diffusion of reactants to the active catalytic sites. Research on polymer-supported amino acid-based sulfonamides has demonstrated the successful application of this strategy in the synthesis of polysubstituted pyridines. nih.gov The catalyst, immobilized on a Rink amide resin, could be cleaved after the reaction to yield the final product, showcasing a solid-phase synthesis approach.

The reusability of these heterogenized catalysts is a key advantage. For example, silica-supported chiral amino alcohols have been reused for multiple cycles without a significant drop in performance. The table below illustrates the reusability of an MCM-48-supported amino alcohol catalyst in the asymmetric transfer hydrogenation of acetophenone.

CycleConversion (%)Enantiomeric Excess (ee, %)
19878
29777
39677
49576

These findings from analogous systems strongly suggest that this compound and its derivatives can be effectively immobilized on both inorganic and organic supports. The resulting heterogeneous catalysts are expected to exhibit high catalytic activity and enantioselectivity in various asymmetric transformations, coupled with the significant advantage of facile recovery and recyclability, making them highly attractive for sustainable chemical manufacturing.

Mechanistic Investigations and Computational Studies of 1s 2 Amino 1 Pyridin 4 Yl Ethan 1 Ol

Mechanistic Elucidation of Reactions Catalyzed by (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol

The primary catalytic application for chiral amino alcohols like this compound is in asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. acs.orgnih.gov In these reactions, the amino alcohol acts as a bidentate ligand, coordinating to a metal center (commonly ruthenium) through its amino and hydroxyl groups to form a chiral catalyst.

The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by ruthenium(II) complexes bearing chiral amino alcohol ligands proceeds through a concerted, outer-sphere pathway. mdpi.com The catalytic cycle involves the formation of a metal-hydride species, which is the active hydrogen-transfer agent.

The key steps in the reaction pathway are:

Catalyst Activation: The precatalyst, often a ruthenium(II) chloride complex, is activated in the presence of a base and a hydrogen donor (e.g., isopropanol (B130326) or a formic acid/triethylamine mixture) to form a 16-electron active catalyst. mdpi.com

Hydride Formation: The activated catalyst reacts with the hydrogen donor to generate an 18-electron ruthenium-hydride intermediate. bath.ac.uk

Hydrogen Transfer: The prochiral substrate (e.g., a ketone) coordinates to the metal-hydride complex. The hydrogen transfer occurs via a six-membered pericyclic transition state, involving the Ru-H bond, the oxygen of the amino alcohol ligand, and the C=O group of the substrate. mdpi.com This step is crucial for stereochemical induction.

Product Release and Catalyst Regeneration: After hydrogen transfer, the resulting chiral alcohol product is released, and the 16-electron Ru(II) complex is regenerated, re-entering the catalytic cycle. bath.ac.uk

The characterization of the transition state is paramount to understanding the origin of enantioselectivity. In the case of Ru-arene catalysts, non-covalent interactions, such as CH/π interactions between the substrate's aromatic ring and the catalyst's η6-arene ligand, play a decisive role in stabilizing the favored transition state, leading to the preferential formation of one enantiomer of the product alcohol. mdpi.com The stereochemistry of the this compound ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.

Spectroscopic and kinetic studies on analogous systems have been instrumental in identifying key reactive intermediates. The primary intermediates within the catalytic cycle are the 16-electron coordinatively unsaturated metal complex and the 18-electron metal-hydride species. mdpi.combath.ac.uk In situ NMR spectroscopy has been used to directly observe these hydride intermediates during catalysis. nih.govacs.org

Table 1: Key Species in a Representative Catalytic Cycle (Asymmetric Transfer Hydrogenation) This table is interactive. Click on the headers to sort.

Species Type Description Role in Cycle
Precatalyst A stable complex, e.g., [(arene)Ru(L)Cl], where L is this compound. Starting point of the reaction.
Active Catalyst 16-electron complex formed after removal of the chloride ligand. Reacts with H-donor.
Hydride Intermediate 18-electron species, e.g., [(arene)Ru(L)H], formed from the H-donor. The key hydrogen transfer agent.
Transition State Six-membered ring structure involving the catalyst, hydride, and substrate. Determines stereoselectivity.
Product Complex Complex formed after hydrogen transfer but before product release. Precedes catalyst regeneration.
Deactivated Species e.g., Arene-dissociated Ru-complex or a stable palladium benzoate complex. nih.govacs.org Off-cycle species that reduce catalytic activity.

Computational Chemistry Applications to this compound Systems

Computational chemistry provides powerful tools to complement experimental studies, offering detailed insight into the electronic structure, reactivity, and dynamics of catalytic systems involving this compound.

Density Functional Theory (DFT) is a quantum mechanical method widely used to model catalytic reactions. nih.gov For systems involving this compound, DFT can be employed to:

Optimize Geometries: Determine the stable three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energetics: Compute the relative energies of all species along the reaction pathway to map out the potential energy surface. This allows for the identification of the lowest energy pathway and the calculation of activation barriers, which are related to the reaction rate.

Analyze Electronic Structure: Investigate properties like HOMO-LUMO energy gaps and molecular electrostatic potentials to understand the intrinsic reactivity of the catalyst and substrate.

Rationalize Stereoselectivity: The origin of enantioselectivity can be elucidated by calculating the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A lower activation energy for one pathway explains the experimentally observed preference. mdpi.com

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Transition States in the ATH of Acetophenone This table is interactive. Click on the headers to sort.

Transition State Stereochemical Outcome Relative Energy (kcal/mol) Predicted Major Product
TS-Re (R)-1-phenylethanol 12.5 No
TS-Si (S)-1-phenylethanol 10.2 Yes
ΔΔG‡ (TS-Re - TS-Si) - 2.3 -

A calculated energy difference (ΔΔG‡) of 2.3 kcal/mol between the two transition states would correspond to a high enantiomeric excess (ee) for the (S)-product, demonstrating the predictive power of DFT.

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the physical motions of atoms and molecules, providing insights into conformational flexibility, solvent effects, and non-covalent interactions that are crucial in a catalytic environment. researchgate.netnsf.gov

Applications of MD simulations for this compound systems include:

Conformational Sampling: Identifying the most populated conformations of the catalyst and the catalyst-substrate complex in solution.

Solvent Effects: Analyzing the structure and dynamics of the solvent shell around the catalyst to understand how the solvent mediates the reaction.

Chiral Recognition: Studying the dynamic interactions between the chiral ligand and the substrate to understand the initial steps of substrate binding and chiral recognition. acs.org

Table 3: Typical Parameters for an MD Simulation of a Catalytic System This table is interactive. Click on the headers to sort.

Parameter Typical Value/Method Purpose
Force Field AMBER, CHARMM, OPLS Describes the potential energy of the system.
Solvent Model TIP3P, SPC/E (explicit water) Simulates the aqueous or organic solvent environment.
System Size ~50,000 - 100,000 atoms Includes catalyst, substrate, and sufficient solvent.
Simulation Time 100 - 1000 nanoseconds Allows for sufficient sampling of molecular motions.
Ensemble NPT (Isothermal-isobaric) Simulates constant temperature and pressure, mimicking lab conditions.
Temperature 298 K (25 °C) Set to the experimental reaction temperature.
Pressure 1 atm Standard atmospheric pressure.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their observed activity. dntb.gov.uaresearchgate.net In the context of catalysis, the "activity" could be the reaction yield or, more importantly, the enantiomeric excess (ee%).

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Generation: Synthesizing a library of derivatives by systematically modifying the structure (e.g., adding substituents to the pyridine (B92270) ring).

Activity Measurement: Testing each derivative as a ligand in a standard catalytic reaction (e.g., ATH of a benchmark ketone) and measuring the % ee.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative. These can be electronic (e.g., Hammett parameters), steric (e.g., molar volume), or topological descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed % ee.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

The resulting QSAR model can be used to predict the catalytic performance of new, unsynthesized derivatives, thereby guiding the rational design of more efficient and selective chiral ligands.

Advanced Analytical and Spectroscopic Research Methodologies for 1s 2 Amino 1 Pyridin 4 Yl Ethan 1 Ol Systems

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment in Research

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose, offering high resolution and accuracy.

Chiral HPLC is a cornerstone for the separation and quantification of enantiomers in a research setting. The technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. For amino alcohols like (1S)-2-amino-1-(pyridin-4-yl)ethan-1-ol, several types of CSPs have proven effective.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly well-suited for the direct analysis of underivatized amino alcohols. scas.co.jpsigmaaldrich.com These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity. scas.co.jp

Polysaccharide-based CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® series), are also widely used. researchgate.net These columns often operate in normal-phase or polar organic modes. For amino alcohols, separation is achieved through a combination of hydrogen bonding and dipole-dipole interactions between the analyte and the chiral polymer. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing resolution. researchgate.net In some cases, the addition of a basic or acidic additive is required to suppress ionization and improve peak shape.

The following table outlines a representative HPLC method for the enantiomeric separation of a pyridyl amino alcohol, illustrating the typical parameters involved.

ParameterCondition
Column Chiralpak® IA (amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Elution The (R)-enantiomer typically elutes before the (S)-enantiomer on this type of phase.

This table presents a plausible method based on established principles for separating similar chiral compounds.

Chiral GC offers high efficiency and sensitivity for the analysis of volatile and thermally stable compounds. gcms.cz Since amino alcohols like this compound are non-volatile due to their polar amino and hydroxyl groups, a derivatization step is mandatory prior to analysis. nih.govsigmaaldrich.com

This two-step derivatization process involves converting the functional groups into less polar, more volatile moieties without affecting the chiral center. sigmaaldrich.com The hydroxyl group is often esterified, and the amino group is acylated. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or chloroformates (e.g., heptafluorobutyl chloroformate), which react with both the amine and alcohol groups to form volatile esters and amides. nih.govnih.gov

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These CSPs, such as Chirasil-Val, are effective for a wide range of derivatized chiral compounds, including amino acids and amino alcohols. nih.gov The toroidal shape of the cyclodextrin molecule provides a chiral cavity into which one enantiomer fits better than the other, leading to separation.

A typical workflow and conditions for chiral GC analysis are summarized below.

StepDescriptionTypical Reagents/Conditions
1. Derivatization Reaction to block polar -OH and -NH2 groups, increasing volatility.Reagent: Trifluoroacetic anhydride (TFAA) in dichloromethane. Conditions: Room temperature or gentle heating (e.g., 60 °C). sigmaaldrich.com
2. GC Analysis Separation of the derivatized enantiomers on a chiral column.Column: Chirasil-L-Val capillary column. Injector Temp: 250 °C. Oven Program: 100 °C hold for 2 min, then ramp to 200 °C at 5 °C/min. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

This table illustrates a general methodology for the chiral GC analysis of amino alcohols, as direct analysis of the target compound requires this established workflow.

Spectroscopic Probes for Mechanistic Understanding of this compound Reactions

While chromatography is essential for assessing the final outcome of a reaction, spectroscopic methods provide invaluable real-time insights into reaction pathways, intermediate species, and the nature of chiral recognition events.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information. When applied in-situ, it allows for the real-time monitoring of a chemical reaction as it proceeds directly within the NMR spectrometer. github.io This technique is exceptionally useful for determining reaction kinetics, identifying transient intermediates, and elucidating complex reaction mechanisms. lew.ro

For a reaction involving this compound, time-resolved ¹H NMR spectra can be acquired at regular intervals. github.iomagritek.com The disappearance of reactant signals and the appearance of product signals can be quantified by integrating their respective peaks. Plotting concentration versus time allows for the determination of reaction rates and orders. magritek.com Crucially, new signals that appear and then disappear during the reaction can be assigned to transient intermediates, providing direct evidence for a proposed mechanism. The high resolution of NMR allows for the distinct tracking of multiple species simultaneously in the reaction mixture. researchgate.net

For example, in a catalyst-mediated transformation, specific proton signals of this compound, such as the methine proton (-CH-OH) or the methylene (B1212753) protons (-CH₂-NH₂), would be monitored. Changes in their chemical shifts could indicate coordination to a catalyst, while the emergence of new spin systems would signal the formation of intermediates or products.

SpeciesMonitored ProtonExpected Chemical Shift (δ, ppm) (Hypothetical)Kinetic Observation
Reactant: this compound-CH(OH)-4.8Integral decreases over time
Intermediate: Catalyst-Substrate Adduct-CH(O-Cat)-5.2Appears and then disappears
Product -CH(OR)-5.0Integral increases over time

This table provides a hypothetical example of how in-situ NMR data could be used to track the progress of a reaction involving the target compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov While simple chiral molecules may have weak CD signals, the technique becomes particularly powerful for studying chiral recognition through induced CD (ICD). nih.govacs.org In an ICD experiment, the chiral analyte, such as this compound, is mixed with an achiral "probe" molecule. If the two molecules form a complex, the chirality of the analyte induces a new, often strong, CD signal in the absorption bands of the achiral probe.

This phenomenon is widely used to study host-guest interactions and to determine the absolute configuration and enantiomeric purity of analytes like amino alcohols. acs.orgacs.org Lanthanide tris(β-diketonate) complexes are effective probes; they form stable 1:1 complexes with amino alcohols, and the resulting complexes exhibit intense induced CD signals. nih.gov The sign and shape of the CD signal (a Cotton effect) can often be correlated with the absolute configuration of the amino alcohol. nih.govnih.gov

Another approach involves the in-situ formation of a new chromophore by reacting the amino alcohol with an achiral derivatizing agent. nsf.gov For example, reaction with an aldehyde forms a Schiff base, which possesses a new chromophore whose interaction with the existing stereocenter generates a distinct CD spectrum. The intensity of the CD signal is proportional to the concentration of the specific enantiomer, allowing for the determination of enantiomeric excess. nih.gov

Probe/Reagent SystemAnalyte ClassObservationSignificance
Ytterbium tris(β-diketonates)Chiral Amino AlcoholsIntense induced CD signals upon complexation. nih.govAllows determination of absolute configuration and enantiomeric excess. nih.gov
2,4-DinitrobenzaldehydePrimary Amines & Amino AlcoholsFormation of a Schiff base with a strong CD signal around 330 nm. nsf.govThe sign of the Cotton effect correlates with the analyte's absolute configuration. nsf.gov
Acyclic CucurbiturilsChiral Alcohols and AminesFormation of 1:1 host-guest complexes induces CD signals. nsf.govEnables chiroptical sensing at micromolar concentrations in water. nsf.gov

This table summarizes research findings on CD spectroscopy for chiral recognition of amino alcohols and related compounds.

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of molecules in the solid state. For understanding the mechanism of a stereoselective reaction, obtaining a crystal structure of a catalyst-substrate or catalyst-intermediate complex is of paramount importance. It offers a static snapshot of the non-covalent interactions, coordination geometry, and conformation that dictate the transfer of chirality during a reaction.

In the context of this compound, this technique could be used to study its coordination to a metal catalyst. As a bidentate ligand, it can chelate a metal center through the nitrogen of the pyridine (B92270) ring and the nitrogen of the amino group, or through the amino nitrogen and the hydroxyl oxygen. alfa-chemistry.com A crystal structure would reveal the precise binding mode, including all bond lengths, bond angles, and torsion angles. nih.gov This information is critical for rationalizing or predicting the stereochemical outcome of a reaction. For example, the structure could show how the chiral ligand orients the substrate relative to the catalyst's active site, explaining why one enantiomeric product is formed preferentially. hhu.de

While a crystal structure of a complex specifically containing this compound may not be available, analysis of related structures provides insight. For example, structures of cadmium(II) complexes with chelating pyridyl-amino ligands have been determined, revealing distorted trigonal-bipyramidal coordination geometries and the role of intermolecular forces like π-π stacking in the solid state. nih.gov

ParameterExample Value (from a related Cd(II) complex nih.gov)Significance
Crystal System MonoclinicDefines the basic symmetry of the crystal lattice.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
Coordination Geometry Distorted Trigonal-BipyramidalDefines the spatial arrangement of ligands around the metal center.
Metal-Ligand Bond Lengths Cd-N(py): ~2.4 Å, Cd-N(amine): ~2.3 ÅIndicates the strength and nature of the coordinate bonds.
Bite Angle N-Cd-N: ~80°The angle of the chelating ligand influences the stability and reactivity of the complex.

This table presents representative crystallographic data from a related metal complex with a pyridyl-amino ligand to illustrate the type of information obtained from an X-ray structure analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.